molecular formula C34H64O2 B13783621 3-Hexadecyl-4-pentadecylideneoxetan-2-one CAS No. 67845-95-8

3-Hexadecyl-4-pentadecylideneoxetan-2-one

Cat. No.: B13783621
CAS No.: 67845-95-8
M. Wt: 504.9 g/mol
InChI Key: XPBFTRCBWYTEOD-FPODKLOTSA-N
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Description

3-Hexadecyl-4-pentadecylideneoxetan-2-one: is an organic compound with the molecular formula C34H64O2 . It is characterized by a unique oxetane ring structure, which is a four-membered ring containing one oxygen atom. This compound is notable for its long hydrocarbon chains, which contribute to its significant molecular weight of approximately 504.87 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one typically involves the reaction of hexadecyl and pentadecylidene precursors under controlled conditions. The oxetane ring formation is a crucial step, often achieved through cyclization reactions. Specific reagents and catalysts may be used to facilitate this process, although detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Hexadecyl-4-pentadecylideneoxetan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkanes or alkenes .

Mechanism of Action

The mechanism by which 3-Hexadecyl-4-pentadecylideneoxetan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

67845-95-8

Molecular Formula

C34H64O2

Molecular Weight

504.9 g/mol

IUPAC Name

(4Z)-3-hexadecyl-4-pentadecylideneoxetan-2-one

InChI

InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(36-34(32)35)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/b33-31-

InChI Key

XPBFTRCBWYTEOD-FPODKLOTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC1/C(=C/CCCCCCCCCCCCCC)/OC1=O

Canonical SMILES

CCCCCCCCCCCCCCCCC1C(=CCCCCCCCCCCCCCC)OC1=O

physical_description

Liquid, Other Solid

Origin of Product

United States

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